Cas no 1379312-09-0 (2-Oxo-2-(m-tolyl)acetamide)

2-Oxo-2-(m-tolyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-Oxo-2-(m-tolyl)acetamide
- SCHEMBL10793079
- 1379312-09-0
- EN300-741860
- 2-(3-methylphenyl)-2-oxoacetamide
- Benzeneacetamide, 3-methyl-α-oxo-
-
- Inchi: 1S/C9H9NO2/c1-6-3-2-4-7(5-6)8(11)9(10)12/h2-5H,1H3,(H2,10,12)
- InChI Key: UJRSWNFAPXXWLZ-UHFFFAOYSA-N
- SMILES: O=C(C(N)=O)C1=CC=CC(C)=C1
Computed Properties
- Exact Mass: 163.063328530g/mol
- Monoisotopic Mass: 163.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 60.2Ų
Experimental Properties
- Density: 1.182±0.06 g/cm3(Predicted)
- Boiling Point: 325.1±35.0 °C(Predicted)
- pka: 13.36±0.50(Predicted)
2-Oxo-2-(m-tolyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-741860-0.05g |
2-(3-methylphenyl)-2-oxoacetamide |
1379312-09-0 | 95.0% | 0.05g |
$306.0 | 2025-03-11 | |
Enamine | EN300-741860-1.0g |
2-(3-methylphenyl)-2-oxoacetamide |
1379312-09-0 | 95.0% | 1.0g |
$1315.0 | 2025-03-11 | |
Enamine | EN300-741860-0.1g |
2-(3-methylphenyl)-2-oxoacetamide |
1379312-09-0 | 95.0% | 0.1g |
$457.0 | 2025-03-11 | |
Enamine | EN300-741860-0.25g |
2-(3-methylphenyl)-2-oxoacetamide |
1379312-09-0 | 95.0% | 0.25g |
$650.0 | 2025-03-11 | |
1PlusChem | 1P01CA7I-500mg |
2-oxo-2-(m-tolyl)acetamide |
1379312-09-0 | 95% | 500mg |
$1329.00 | 2023-12-22 | |
1PlusChem | 1P01CA7I-2.5g |
2-oxo-2-(m-tolyl)acetamide |
1379312-09-0 | 95% | 2.5g |
$3246.00 | 2023-12-22 | |
Aaron | AR01CAFU-1g |
2-oxo-2-(m-tolyl)acetamide |
1379312-09-0 | 95% | 1g |
$1834.00 | 2025-02-14 | |
Aaron | AR01CAFU-2.5g |
2-oxo-2-(m-tolyl)acetamide |
1379312-09-0 | 95% | 2.5g |
$3567.00 | 2023-12-16 | |
Enamine | EN300-741860-5.0g |
2-(3-methylphenyl)-2-oxoacetamide |
1379312-09-0 | 95.0% | 5.0g |
$3812.0 | 2025-03-11 | |
Enamine | EN300-741860-2.5g |
2-(3-methylphenyl)-2-oxoacetamide |
1379312-09-0 | 95.0% | 2.5g |
$2576.0 | 2025-03-11 |
2-Oxo-2-(m-tolyl)acetamide Related Literature
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Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
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3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
Additional information on 2-Oxo-2-(m-tolyl)acetamide
Introduction to 2-Oxo-2-(m-tolyl)acetamide (CAS No. 1379312-09-0)
2-Oxo-2-(m-tolyl)acetamide, identified by the Chemical Abstracts Service Number (CAS No.) 1379312-09-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This acetylated derivative of acetanilide exhibits a unique structural framework that has garnered attention for its potential applications in medicinal chemistry and biochemical studies. The presence of both a carbonyl group and a tolyl (m-methylphenyl) moiety contributes to its versatile reactivity, making it a valuable intermediate in synthetic pathways and a subject of interest for drug discovery initiatives.
The molecular structure of 2-Oxo-2-(m-tolyl)acetamide consists of an acetamide functional group attached to a benzene ring substituted with a methyl group at the meta position. This configuration imparts specific electronic and steric properties, influencing its interactions with biological targets. In recent years, the compound has been explored in the development of novel therapeutic agents, particularly in the context of modulating enzyme activity and receptor binding. Its role as a building block in synthesizing more complex molecules has been highlighted in several synthetic methodologies reported in leading scientific journals.
One of the most compelling aspects of 2-Oxo-2-(m-tolyl)acetamide is its utility in the synthesis of pharmacophores targeting various disease pathways. For instance, studies have demonstrated its incorporation into derivatives that exhibit inhibitory effects on enzymes such as cyclooxygenases (COX) and proteases, which are implicated in inflammatory responses and cancer progression. The meta-substituted aromatic ring enhances lipophilicity, improving membrane permeability and thus bioavailability, which is a critical factor in drug design.
Recent advancements in computational chemistry have further elucidated the potential of 2-Oxo-2-(m-tolyl)acetamide as a scaffold for drug development. Molecular docking simulations have revealed its favorable binding interactions with several protein targets, including those associated with neurological disorders. These findings align with emerging research trends that emphasize structure-based drug design, leveraging computational tools to predict and optimize molecular interactions.
In addition to its pharmaceutical applications, 2-Oxo-2-(m-tolyl)acetamide has been investigated for its role in agrochemical formulations. Its derivatives have shown promise as intermediates in synthesizing herbicides and fungicides, contributing to sustainable agricultural practices. The compound's stability under various environmental conditions makes it a suitable candidate for further exploration in this domain.
The synthesis of 2-Oxo-2-(m-tolyl)acetamide typically involves acetylation reactions followed by functional group transformations to introduce the m-tolyl moiety. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These methodologies underscore the compound's significance as a key intermediate in multi-step synthetic routes, facilitating access to structurally diverse molecules.
From an industrial perspective, the production of 1379312-09-0 must adhere to stringent quality control measures to ensure consistency and reliability for downstream applications. Manufacturers often utilize high-purity starting materials and optimized reaction conditions to minimize impurities that could affect biological activity or stability. Continuous process improvements are being implemented to enhance scalability while maintaining regulatory compliance.
The pharmacological profile of 2-Oxo-2-(m-tolyl)acetamide continues to be an area of active investigation. Preclinical studies have provided insights into its potential therapeutic effects, particularly in modulating inflammatory pathways and neurodegenerative processes. The compound's ability to interact with specific biological targets makes it a promising candidate for further clinical development. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into tangible therapeutic benefits for patients.
The environmental impact of synthesizing and utilizing 1379312-09-0 is also being considered in contemporary research. Efforts are underway to develop greener synthetic routes that reduce waste generation and energy consumption. Such initiatives align with global sustainability goals and aim to minimize the ecological footprint of chemical manufacturing processes.
In conclusion, 2-Oxo-2-(m-tolyl)acetamide (CAS No. 1379312-09-0) represents a multifaceted compound with significant implications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features and versatile reactivity make it a valuable asset in synthetic chemistry and drug discovery pipelines. As research progresses, further applications and optimizations are expected to emerge, reinforcing its importance as a key intermediate in modern chemical science.
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